molecular formula C10H7NOS B1625351 5-(Thiophen-3-yl)nicotinaldehyde CAS No. 342601-30-3

5-(Thiophen-3-yl)nicotinaldehyde

Cat. No. B1625351
M. Wt: 189.24 g/mol
InChI Key: GHFSMPMSNJQXLH-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)nicotinaldehyde is a chemical compound . It has the molecular formula C10H7NOS and a molecular weight of 189.23 .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-(Thiophen-3-yl)nicotinaldehyde, often involves heterocyclization of various substrates . For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of 5-(Thiophen-3-yl)nicotinaldehyde can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . The 3D structure of this compound is strongly influenced by long-range interactions .


Chemical Reactions Analysis

Thiophene derivatives, including 5-(Thiophen-3-yl)nicotinaldehyde, are synthesized through various reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Enzymatic Synthesis and Biological Importance 5-(Thiophen-3-yl)nicotinaldehyde derivatives have been explored in the enzymatic synthesis of polymers, demonstrating its relevance in biochemical processes. For instance, Liu and Orgel (1995) investigated the enzymatic synthesis of polymers containing nicotinamide mononucleotide, showcasing the compound's potential in nucleotide and nucleic acid research (Liu & Orgel, 1995).

Corrosion Inhibition and Material Science In the field of materials science, 5-(Thiophen-3-yl)nicotinaldehyde derivatives have been identified as effective corrosion inhibitors. Fouda et al. (2017) conducted studies on carbon steel in acidic media, demonstrating that compounds related to 5-(Thiophen-3-yl)nicotinaldehyde offer promising avenues for protecting metals against corrosion, thereby extending their lifespan and reliability in industrial applications (Fouda et al., 2017).

Molecular Engineering and Sensitizer Design In the realm of molecular engineering, derivatives of 5-(Thiophen-3-yl)nicotinaldehyde have been utilized in the design of organic sensitizers for dye-sensitized solar cells (DSSCs). Hagberg et al. (2008) described the synthesis of novel unsymmetrical organic sensitizers, demonstrating the compound's utility in enhancing the efficiency of solar energy conversion technologies (Hagberg et al., 2008).

Antiviral Activity and Medicinal Chemistry In medicinal chemistry, 5-(Thiophen-3-yl)nicotinaldehyde derivatives have shown potential as antiviral agents. Attaby et al. (2007) explored the synthesis, reactions, and antiviral activity of certain derivatives, indicating their potential in developing new therapeutic agents (Attaby et al., 2007).

Safety And Hazards

The safety data sheet (SDS) for 5-(Thiophen-3-yl)nicotinaldehyde includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

Thiophene derivatives, including 5-(Thiophen-3-yl)nicotinaldehyde, have potential applications in various fields of research and industry. They have been shown to have a variety of biological effects, making them a focus of interest for medicinal chemists . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities.

properties

IUPAC Name

5-thiophen-3-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFSMPMSNJQXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452988
Record name 5-(Thiophen-3-yl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-3-yl)nicotinaldehyde

CAS RN

342601-30-3
Record name 5-(3-Thienyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342601-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-3-yl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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